(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
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Overview
Description
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is a chemical compound that features a piperazine ring substituted with bromophenyl and fluorophenyl groups
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, have a wide spectrum of biological activities . They are found in biologically active compounds for a variety of disease states, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs .
Mode of Action
It is known that piperazine derivatives can modulate the pharmacokinetic properties of a drug substance .
Biochemical Pathways
Piperazine derivatives are known to be involved in a variety of biochemical pathways due to their wide spectrum of biological activities .
Pharmacokinetics
It is known that piperazine derivatives can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Piperazine derivatives are known to have a wide spectrum of biological activities .
Action Environment
It is known that the action of piperazine derivatives can be modulated by various factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone typically involves the reaction of 2-bromobenzoyl chloride with 4-(4-fluorophenyl)piperazine. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield new amide derivatives, while oxidation reactions can produce ketones or carboxylic acids.
Scientific Research Applications
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical entities.
Comparison with Similar Compounds
Similar Compounds
(4-Aminophenyl)[4-(2-fluorophenyl)piperazin-1-yl]methanone: This compound is similar in structure but features an amino group instead of a bromine atom.
4-((4-(2-Fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine: Another related compound with a different substitution pattern on the piperazine ring.
Uniqueness
(2-Bromophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methanone is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(2-bromophenyl)-[4-(4-fluorophenyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrFN2O/c18-16-4-2-1-3-15(16)17(22)21-11-9-20(10-12-21)14-7-5-13(19)6-8-14/h1-8H,9-12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWMUUZUXHWZSEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CC=CC=C3Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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